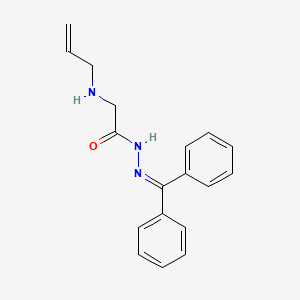

2-(allylamino)-N'-(diphenylmethylene)acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

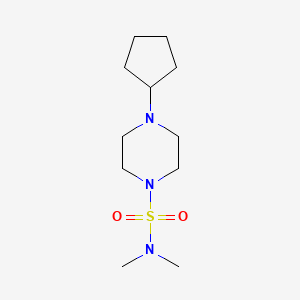

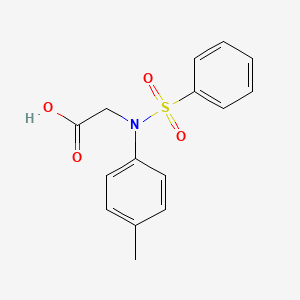

2-(allylamino)-N’-(diphenylmethylene)acetohydrazide is a chemical compound with the molecular formula C18H19N3O . It is utilized in diverse scientific research due to its unique properties.

Molecular Structure Analysis

The molecular structure of 2-(allylamino)-N’-(diphenylmethylene)acetohydrazide is defined by its molecular formula, C18H19N3O . The molecular weight of this compound is 293.36 . For a detailed structural analysis, it’s recommended to use specialized software or databases that provide 3D molecular structures.Chemical Reactions Analysis

The specific chemical reactions involving 2-(allylamino)-N’-(diphenylmethylene)acetohydrazide are not provided in the search results. For detailed reaction mechanisms and conditions, it’s recommended to refer to scientific literature or databases that specialize in chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(allylamino)-N’-(diphenylmethylene)acetohydrazide are not detailed in the search results. Typically, these properties would include characteristics like melting point, boiling point, solubility, and stability .Scientific Research Applications

Photoinitiators and Photosensitizers in Polymer Chemistry

AADMAH derivatives have been investigated as highly efficient visible-light photoinitiators (PIs) and photosensitizers for free-radical polymerizations (FRP) and cationic polymerizations (CP) . These compounds absorb visible light (up to 510 nm) and can initiate polymerization reactions without the need for additives. Their unique role includes:

Visible Light-Mediated Radical Reactions

AADMAH participates in radical 1,2-sulfonylacylation of allenes through an unprecedented cross-coupling between an NHC-stabilized acyl radical and a delocalized allyl radical . This reaction allows the installation of sulfinates and acyl groups into allene units with excellent regioselectivity.

Aggregation-Induced Emission (AIE) and Photochromism

AADMAH derivatives exhibit unexpected photochromic properties due to their aggregation-induced emission (AIE) effect . The restriction of intramolecular motion plays a crucial role in enhancing fluorescence upon aggregation.

Mechanism of Action

The mechanism of action for 2-(allylamino)-N’-(diphenylmethylene)acetohydrazide is not specified in the search results. The mechanism of action would depend on the specific context in which this compound is used, such as in a chemical reaction or biological system.

properties

IUPAC Name |

N-(benzhydrylideneamino)-2-(prop-2-enylamino)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O/c1-2-13-19-14-17(22)20-21-18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h2-12,19H,1,13-14H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKKLJBXTQRNNDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC(=O)NN=C(C1=CC=CC=C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2597965.png)

![N-[(3-Fluoro-5-methoxyphenyl)methyl]-N-[(1S,2S)-2-hydroxycyclohexyl]prop-2-enamide](/img/structure/B2597967.png)

![(Z)-N-(7-ethyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-2-(4-ethylphenyl)acetamide](/img/structure/B2597968.png)

![N-(sec-butyl)-4-[6-(4-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/no-structure.png)

![2,4,6-trimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2597976.png)

![1,7-dimethyl-3-pentyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2597979.png)

![2-(5,6-Dimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-propionic acid](/img/structure/B2597985.png)